molecular formula C15H20N6O3 B2417613 3-cyclopropyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097894-69-2

3-cyclopropyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2417613
CAS No.: 2097894-69-2
M. Wt: 332.364
InChI Key: CUKKKDWGOKUAEW-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of cyclopropyl, triazole, piperidine, and imidazolidine-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts . The piperidine ring can be introduced via nucleophilic substitution reactions, and the imidazolidine-dione moiety is typically formed through cyclization reactions involving urea derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-cyclopropyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds rigidity to the molecule, while the triazole and imidazolidine-dione rings provide multiple sites for interaction with biological targets .

Properties

IUPAC Name

3-cyclopropyl-1-[1-(1-methyltriazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3/c1-18-8-12(16-17-18)14(23)19-6-4-10(5-7-19)20-9-13(22)21(15(20)24)11-2-3-11/h8,10-11H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKKKDWGOKUAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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